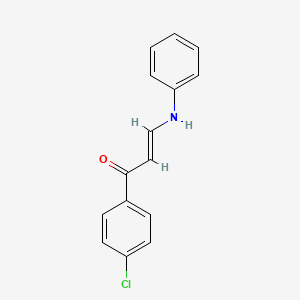

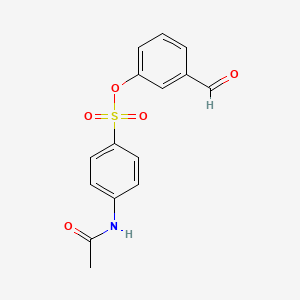

![molecular formula C26H23NO4 B2702785 6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 866348-97-2](/img/structure/B2702785.png)

6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C26H23NO4 and its molecular weight is 413.473. The purity is usually 95%.

BenchChem offers high-quality 6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tubulin Polymerization Inhibition

A related compound, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, demonstrated promising antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization. This inhibition leads to G2/M cell cycle arrest in HeLa cells, suggesting a potential application of 6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one in cancer research as a tubulin inhibitor (Minegishi et al., 2015).

Catalytic Antibody Generation

Synthetic approaches involving tetrahydroquinolines and hexahydrobenzoindolizines, which share structural similarities with 6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one, have been utilized to generate antibodies capable of catalyzing cationic cyclization reactions. This research indicates the compound's potential utility in developing novel catalytic antibody technologies (González‐Bello et al., 1997).

Novel Synthetic Routes

The compound and its derivatives serve as starting materials for synthesizing various heterocyclic compounds, including 6-oxoisoaporphine and tetrahydroisoquinoline derivatives. These processes involve catalytic hydrogenation and Bischler–Napieralski cyclization, highlighting the compound's significance in creating novel synthetic pathways for heterocyclic compounds (Sobarzo-Sánchez et al., 2010).

Fluorescent Complex Formation

Research on analogues of Zinquin-related fluorophores, which includes methoxy-substituted quinoline derivatives, has shown that these compounds exhibit a bathochromic shift in their ultraviolet/visible spectra upon addition of Zn(II) to the solution. This property suggests the potential use of 6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one in the development of specific fluorophores for detecting metal ions (Kimber et al., 2003).

Propiedades

IUPAC Name |

6-methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c1-17-7-9-19(10-8-17)25(28)23-16-27(15-18-5-4-6-20(13-18)30-2)24-12-11-21(31-3)14-22(24)26(23)29/h4-14,16H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMNLQVJFVABEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxolan-3-yl)propanoic acid](/img/structure/B2702704.png)

![methyl 2-amino-4-(2,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2702707.png)

![(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2702717.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2702718.png)

![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2702724.png)

![[3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate](/img/structure/B2702725.png)